N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-Benzyl-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a benzyl group at the N-position and a 3-methylphenyl moiety at the 3-position. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-benzyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-8-7-11-18(14-16)21-23-25-22(24-15-17-9-3-2-4-10-17)19-12-5-6-13-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGVJXWYZHFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions can be scaled up for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity
- Several studies have demonstrated the antimicrobial properties of triazoloquinazoline derivatives. For instance, compounds similar to N-benzyl-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance antimicrobial potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
-
Anticancer Potential
- Research has indicated that triazoloquinazolines can inhibit various cancer cell lines. For example, derivatives have been explored for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .
- Antiviral Activity
Case Studies
Mechanism of Action
The mechanism of action of N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, modulating various biological processes . The compound’s structure allows it to bind to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Triazoloquinazolines
Substituent Variations
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
This analogue replaces the 3-methylphenyl group with a benzenesulfonyl moiety and substitutes the benzyl group with a 4-ethoxyphenylamine. The sulfonyl group may enhance solubility and metabolic stability, while the ethoxy group could influence lipophilicity and target binding .- The 4-methoxyphenyl substituent at position 3 could modulate electron density and steric effects .
N-Benzyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine ():
This compound features a toluenesulfonyl group at position 3, which may alter pharmacokinetic properties, such as plasma protein binding or half-life, compared to the 3-methylphenyl group in the target compound .
Core Structure Variations
- Thieno-Fused Triazolopyrimidines (): Compounds like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines replace the benzene ring of quinazoline with a thiophene ring. This modification enhances π-stacking interactions and electron delocalization, leading to superior anticancer activity (e.g., growth inhibition of renal cancer UO-31 cells at 10⁻⁵ M) compared to aryl-fused triazoloquinazolines .
Anticancer Activity
- However, substituents like benzyl or methylphenyl groups may enhance selectivity for specific cancer types .
- Thieno-Fused Triazolopyrimidines: Thieno[3,2-e]triazolopyrimidines demonstrated moderate growth inhibition (GP = 70–90% at 10⁻⁵ M) across 60 cancer cell lines, attributed to their planar structure and improved intercalation into DNA .
Triazolopyrimidine-Indole Hybrids ():
Hybrid compounds with indole fragments exhibited potent antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, highlighting the importance of hybrid scaffolds in enhancing efficacy .
Pharmacological Properties
Biological Activity
N-BENZYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure of this compound features a triazole ring fused to a quinazoline moiety, which is further substituted with benzyl and methylphenyl groups.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 366.45 g/mol. Its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.45 g/mol |
| CAS Number | 902483-51-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. A notable method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is an eco-friendly and efficient approach yielding the target compound in good-to-excellent yields .
Enzyme Inhibition
Research indicates that compounds within the triazoloquinazoline class exhibit significant enzyme inhibition properties. For instance, this compound has been studied for its potential as an α-glucosidase inhibitor , showing promising results in vitro . This suggests potential applications in managing type 2 diabetes by delaying carbohydrate absorption.
Antihypertensive Effects
A related compound demonstrated notable antihypertensive activity in spontaneously hypertensive rats (SHR), indicating that this compound may possess similar properties worth exploring . The mechanism likely involves modulation of vascular resistance through receptor interactions.
Antimicrobial and Antiviral Activity
Preliminary studies have indicated that derivatives of triazoloquinazolines exhibit antimicrobial and antiviral activities. For example, compounds related to this class have shown effectiveness against various pathogens and could be further developed as therapeutic agents .
Case Study 1: Antihypertensive Activity
In a study involving the synthesis of various triazoloquinazolines, one derivative exhibited significant antihypertensive effects compared to standard treatments. The study utilized spontaneously hypertensive rats to assess the efficacy of these compounds .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of triazoloquinazolines. The results indicated that certain derivatives had IC50 values comparable to established inhibitors such as acarbose for α-glucosidase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
